molecular formula C6H7N3O B6249076 1-cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde CAS No. 2731009-58-6

1-cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde

Cat. No. B6249076
CAS RN: 2731009-58-6
M. Wt: 137.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde (1-CPT-5-CA) is an organic compound belonging to the class of 1,2,4-triazole derivatives. It is a heterocyclic compound with a five-membered ring containing three nitrogen atoms and one carbon atom. 1-CPT-5-CA is a versatile compound that can be used in a variety of synthetic methods and is a valuable starting material for the synthesis of a variety of biologically active compounds.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde is not completely understood, but it is believed to involve the formation of a covalent bond between the nitrogen atoms of 1-cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde and a substrate molecule. This covalent bond is believed to be responsible for the formation of a variety of biologically active compounds, including peptidomimetics, peptidomimetic inhibitors, and peptidomimetic drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde are not fully understood. However, some studies have suggested that 1-cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde may have anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, 1-cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde has been shown to inhibit the growth of various pathogens, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

Advantages and Limitations for Lab Experiments

The main advantage of 1-cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde for laboratory experiments is its versatility. It can be used in a variety of synthetic methods and is a valuable starting material for the synthesis of a variety of biologically active compounds. However, 1-cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde is not without its limitations. It is not particularly stable and is prone to decomposition, which can lead to the formation of impurities. In addition, 1-cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde is a hazardous compound and should be handled with care.

Future Directions

1-cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde has potential applications in a variety of fields, including drug discovery, materials science, and biotechnology. In the field of drug discovery, 1-cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde could be used to synthesize a variety of biologically active compounds, including peptidomimetics, peptidomimetic inhibitors, and peptidomimetic drugs. In materials science, 1-cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde could be used to synthesize a variety of organometallic compounds, including organocatalysts, organocatalytic systems, and organometallic catalysts. In biotechnology, 1-cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde could be used to synthesize a variety of heterocyclic compounds, including flavonoids, terpenoids, and natural products. Finally, further research is needed to explore the potential applications of 1-cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde in the field of biochemistry, as well as its potential biochemical and physiological effects.

Synthesis Methods

1-cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde can be synthesized via a three-step reaction sequence. First, 1-amino-3-cyano-4-methyl-5-chloro-1,2,4-triazole (1-ACMT) is reacted with cyclopropylmagnesium bromide in the presence of a base such as sodium hydroxide to form 1-cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde (1-cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde). The second step involves the reaction of 1-cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde with an aldehyde or ketone in the presence of a catalyst such as piperidine to form a 1-cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde adduct. Finally, the adduct is heated in the presence of a base such as sodium hydroxide to form 1-cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde.

Scientific Research Applications

1-cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde has been used in a variety of scientific research applications, including the synthesis of biologically active compounds. For example, 1-cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde has been used in the synthesis of a variety of peptide-like compounds, including peptidomimetics, peptidomimetic inhibitors, and peptidomimetic drugs. It has also been used in the synthesis of a variety of heterocyclic compounds, including flavonoids, terpenoids, and natural products. In addition, 1-cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde has been used in the synthesis of a variety of organometallic compounds, including organocatalysts, organocatalytic systems, and organometallic catalysts.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde involves the reaction of cyclopropylamine with ethyl propiolate to form 1-cyclopropyl-2-ethoxycarbonyl-1,2-dihydropyrazole. This intermediate is then reacted with hydrazine hydrate to form 1-cyclopropyl-1H-1,2,4-triazole-5-carboxylic acid, which is subsequently converted to the aldehyde via a Swern oxidation reaction.", "Starting Materials": [ "Cyclopropylamine", "Ethyl propiolate", "Hydrazine hydrate", "Oxalyl chloride", "Dimethyl sulfoxide", "Triethylamine", "Sodium chloride", "Sodium bicarbonate", "Methanol", "Water" ], "Reaction": [ { "Reactants": "Cyclopropylamine, Ethyl propiolate", "Conditions": "Room temperature, Inert atmosphere", "Products": "1-cyclopropyl-2-ethoxycarbonyl-1,2-dihydropyrazole" }, { "Reactants": "1-cyclopropyl-2-ethoxycarbonyl-1,2-dihydropyrazole, Hydrazine hydrate", "Conditions": "Reflex, Ethanol", "Products": "1-cyclopropyl-1H-1,2,4-triazole-5-carboxylic acid" }, { "Reactants": "1-cyclopropyl-1H-1,2,4-triazole-5-carboxylic acid, Oxalyl chloride, Dimethyl sulfoxide, Triethylamine", "Conditions": "0-5°C, Inert atmosphere", "Products": "1-cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde" }, { "Reactants": "1-cyclopropyl-1H-1,2,4-triazole-5-carboxylic acid, Methanol, Sodium chloride, Sodium bicarbonate", "Conditions": "Room temperature", "Products": "1-cyclopropyl-1H-1,2,4-triazole-5-carboxylic acid methyl ester" } ] }

CAS RN

2731009-58-6

Product Name

1-cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde

Molecular Formula

C6H7N3O

Molecular Weight

137.1

Purity

95

Origin of Product

United States

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